molecular formula C15H19NO4 B131768 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone CAS No. 64671-18-7

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone

Cat. No. B131768
Key on ui cas rn: 64671-18-7
M. Wt: 277.31 g/mol
InChI Key: YIELGQWFNQRQGV-UHFFFAOYSA-N
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Patent
US04101663

Procedure details

16.5 g of 1-acetylisonipecotoyl chloride, Example 1(b) are slowly added to a stirring mixture of 60 ml of m-dimethoxybenzene and 20.0 g of aluminum chloride. Stirring is continued for 1 hour at ambient temperature and then for an additional 1 hour at about 100° C. The reaction mixture is allowed to cool to ambient temperature, poured into ice-water, and extracted with chloroform. The combined extracts are dried and the chloroform is removed leaving a yellow oil. The oil is triturated with hexane to effect a white solid which is collected and dried. Recrystallization from ethyl acetate yields colorless needles, mp 138°-140° C., 1-acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:12][CH2:11][CH:7]([C:8](Cl)=[O:9])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([O:25]C)[CH:20]=1>>[C:1]([N:4]1[CH2:12][CH2:11][CH:7]([C:8](=[O:9])[C:22]2[CH:23]=[CH:24][C:19]([O:18][CH3:17])=[CH:20][C:21]=2[OH:25])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
C(C)(=O)N1CCC(C(=O)Cl)CC1
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
60 mL
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for an additional 1 hour at about 100° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The combined extracts are dried
CUSTOM
Type
CUSTOM
Details
the chloroform is removed
CUSTOM
Type
CUSTOM
Details
leaving a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil is triturated with hexane
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)C(C1=C(C=C(C=C1)OC)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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